molecular formula C6H5ClFN B1294793 4-Chloro-2-fluoroaniline CAS No. 57946-56-2

4-Chloro-2-fluoroaniline

Cat. No. B1294793
CAS RN: 57946-56-2
M. Wt: 145.56 g/mol
InChI Key: CSFDTBRRIBJILD-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoroaniline is a compound used in the synthesis of 4-Chloro-2-fluoro-3-iodobenzenamine . It is an organofluorine compound with the formula ClC6H3(F)NH2 .


Synthesis Analysis

The synthesis of 4-Chloro-2-fluoroaniline involves solvent-free hydrogenation of different halogenated aromatic nitro compounds . More details about the synthesis process can be found in the referenced papers .


Molecular Structure Analysis

The molecular formula of 4-Chloro-2-fluoroaniline is C6H5ClFN . It has an average mass of 145.562 Da and a monoisotopic mass of 145.009460 Da .


Chemical Reactions Analysis

4-Chloro-2-fluoroaniline is used in the synthesis of 4-Chloro-2-fluoro-3-iodobenzenamine . The reaction conditions involve the use of 2 wt% Pd/C and hydrogen at 120 under 7500.75 Torr .


Physical And Chemical Properties Analysis

4-Chloro-2-fluoroaniline is a clear slightly yellow to orange-brown liquid . It has a density of 1.311 g/mL at 25 °C, a refractive index of 1.56, and a flash point of 99 °C .

Scientific Research Applications

Biomedical Research

Lastly, 4-Chloro-2-fluoroaniline is involved in biomedical research, particularly in the study of drug-protein interactions. It can act as a model compound to explore how halogenated anilines interact with biological macromolecules, which is important for drug design and toxicological assessments.

Each of these applications leverages the unique chemical properties of 4-Chloro-2-fluoroaniline , demonstrating its versatility and importance in scientific research across various fields. The compound’s ability to introduce fluorine into other molecules is particularly valuable, given the significance of fluorine in enhancing the properties of many commercial and pharmaceutical products .

Safety And Hazards

4-Chloro-2-fluoroaniline is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective equipment, avoiding breathing mist or vapors, and storing in a well-ventilated place .

properties

IUPAC Name

4-chloro-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFDTBRRIBJILD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00206666
Record name 4-Chloro-2-fluoroaniline
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Molecular Weight

145.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Chloro-2-fluoroaniline

CAS RN

57946-56-2
Record name 4-Chloro-2-fluoroaniline
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Record name 4-Chloro-2-fluoroaniline
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Record name 4-Chloro-2-fluoroaniline
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Record name 4-chloro-2-fluoroaniline
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Synthesis routes and methods I

Procedure details

A mixture of 119 parts of 4'-chloro-2'-fluoroacetanilide in 475 parts of ethanol and 200 parts of 37% hydrochloric acid was refluxed for 17 hours and the solvent removed at a reduced pressure of 300 mm.Hg to yield the moist, solid hydrochloride salt of 4-chloro-2-fluoroaniline.
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Synthesis routes and methods II

Procedure details

To a stirred solution of 155 g (0.83 mole) of 4-chloro-2-fluoroacetanilide in 400 ml of ethanol was added dropwise a solution of 72.0 g (1.8 moles) of sodium hydroxide in 100 ml of water. Upon completion of addition the reaction mixture was heated under reflux for three hours. The reaction mixture was cooled to ambient temperature and extracted with diethyl ether. The combined extracts were concentrated under reduced pressure to a residual oil. The oil was distilled under reduced pressure to yield 81.0 g of 4-chloro-2-fluoroaniline; b.p. 83-85/12 mm. The reaction was repeated several times.
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Synthesis routes and methods III

Procedure details

U.S. Pat. No. 4,138,242 (Goddard, Feb. 6, 1979) relates to herbicidal compounds and their preparation from 4-chloro-2-fluoroaniline. The 4-chloro-2-fluoroaniline is prepared through the chlorination of 2-fluoroacetanilide to yield 4-chloro-2-fluoroacetanilide and the subsequent formation of the desired aniline.
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Synthesis routes and methods IV

Procedure details

A mixture of 2-fluoro-4-chlorobenzoic acid (6.05 g), polyphosphoric acid (62.51 g) and CH3NO2 (5.1 g) is heated at 130°. After about 2.5 hr, the reaction mixture is poured onto ice and made basic by addition of dilute sodium hydroxide. The reaction is then worked up by extracting with ether. The combined ether extracts are washed with water and brine, dried over sodium sulfate, filtered and evaporated to yield 2-fluoro-4-chloroaniline.
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6.05 g
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polyphosphoric acid
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62.51 g
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5.1 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common synthetic pathways for 4-Chloro-2-fluoroaniline?

A1: 4-Chloro-2-fluoroaniline can be synthesized through several routes. One method uses 2-fluoroaniline as a starting material, involving acylation, chlorination, and hydrolysis steps to achieve the desired product []. Another approach utilizes N-chlorosuccinimide (NCS) to chloridize 2-fluoroaniline, achieving a yield of 80% []. This intermediate can be further brominated using N-bromosuccinimide (NBS) to produce 2-bromo-4-chloro-6-fluoroaniline [].

Q2: Are there any applications of 4-Chloro-2-fluoroaniline in organic synthesis?

A2: Yes, 4-Chloro-2-fluoroaniline serves as a versatile building block in organic synthesis. For example, it acts as a precursor in the synthesis of 4-chloro-2-fluorophenyl hydrazine, a crucial intermediate in various chemical processes. This synthesis involves diazotization and reduction reactions, resulting in a product yield of approximately 87.1% []. Additionally, it serves as a starting material for synthesizing racemic α,α-diaminocarboxylic ester derivatives by reacting with methyl or ethyl α-azidoglycinate [].

Q3: Has 4-Chloro-2-fluoroaniline been identified in natural sources?

A3: Interestingly, 4-Chloro-2-fluoroaniline has been identified as a constituent in the benzene/ethanol extractives of Cinnamomum camphora wood []. This finding suggests potential applications in biomedicine, although further research is needed to explore these possibilities.

Q4: What analytical techniques are employed to characterize 4-Chloro-2-fluoroaniline?

A4: Researchers utilize various spectroscopic techniques to characterize 4-Chloro-2-fluoroaniline. Infrared (IR) spectroscopy is commonly used to determine the functional groups present in the molecule []. Further structural insights can be obtained through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and potentially mass spectrometry []. Additionally, computational methods like ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) calculations can be employed to analyze vibrational frequencies and optimize molecular geometry [].

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